Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride
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Overview
Description
Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride is a chemical compound with the molecular formula C23H32Cl2N2O and a molecular weight of 423.419 . This compound is known for its unique structure, which includes a piperazine ring substituted with a phenyl group and a tetrahydronaphthalenyl group connected via an oxypropyl linker .
Preparation Methods
The synthesis of Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride typically involves the reaction of 1-phenylpiperazine with 3-(5,6,7,8-tetrahydro-1-naphthalenyloxy)propyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form .
Chemical Reactions Analysis
Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Scientific Research Applications
Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders .
Comparison with Similar Compounds
Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride can be compared with other piperazine derivatives, such as:
1-Phenylpiperazine: A simpler compound with similar structural features but lacking the tetrahydronaphthalenyl group.
4-(3-Chloropropyl)-1-phenylpiperazine: Another derivative with a different substituent on the piperazine ring.
1-(3-(Trifluoromethyl)phenyl)piperazine: A compound with a trifluoromethyl group instead of the tetrahydronaphthalenyl group.
Properties
CAS No. |
52083-55-3 |
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Molecular Formula |
C23H32Cl2N2O |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1-phenyl-4-[3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C23H30N2O.2ClH/c1-2-10-21(11-3-1)25-17-15-24(16-18-25)14-7-19-26-23-13-6-9-20-8-4-5-12-22(20)23;;/h1-3,6,9-11,13H,4-5,7-8,12,14-19H2;2*1H |
InChI Key |
JMRJEQHVBMLMIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OCCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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